molecular formula C15H23NO3S B256390 N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

Katalognummer B256390
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: DLFFQRINJBQMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are important mediators of inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

Wirkmechanismus

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation and injury. By inhibiting COX-2, this compound reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to reduce oxidative stress, inhibit angiogenesis, and modulate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Another advantage is its ability to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.
One limitation of this compound is its limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. Another limitation is its potential for off-target effects, which can interfere with other biological processes.

Zukünftige Richtungen

There are a number of future directions for research on N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound in cancer patients. Additionally, there is interest in exploring the potential of this compound in combination with other drugs for the treatment of cancer and other diseases.

Synthesemethoden

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with cyclohexylamine, followed by the addition of a methyl group to the benzene ring using a Friedel-Crafts reaction. The final step involves the conversion of the sulfonyl group to a sulfonamide using ammonia.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of cancer, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy.
In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
In cardiovascular research, this compound has been shown to reduce the formation of atherosclerotic plaques in animal models of atherosclerosis. This compound has also been shown to reduce blood pressure and improve endothelial function.

Eigenschaften

Molekularformel

C15H23NO3S

Molekulargewicht

297.4 g/mol

IUPAC-Name

N-cyclohexyl-3-ethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-3-12-11-14(9-10-15(12)19-2)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3

InChI-Schlüssel

DLFFQRINJBQMCI-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Kanonische SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.